molecular formula C8H14N4 B13617804 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B13617804
M. Wt: 166.22 g/mol
InChI Key: VYSFMYLDVCAYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core with a hydrazinylmethyl substituent at the 2-position. The hydrazinylmethyl group (–CH₂–NH–NH₂) introduces nucleophilic and hydrogen-bonding capabilities, which may influence its reactivity and biological interactions.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylhydrazine

InChI

InChI=1S/C8H14N4/c9-10-5-7-6-12-4-2-1-3-8(12)11-7/h6,10H,1-5,9H2

InChI Key

VYSFMYLDVCAYNX-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)CNN

Origin of Product

United States

Preparation Methods

The most detailed and widely cited preparation method for 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves the following key steps:

This synthetic scheme was reported by researchers focusing on the development of potent antimicrobial agents and is summarized below with yields and reaction conditions.

Detailed Stepwise Synthesis

Step Reaction Reagents & Conditions Product Yield (%) Notes
1 Cyclocondensation 2-Aminopyrimidine + 1,1,3-trichloroacetone, NaHCO₃, ethanol, reflux 10 h 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine Not purified, crude used Monitored by TLC
2 Hydrolysis Compound 2 + CaCO₃, water, reflux 1 h Imidazo[1,2-a]pyrimidine-2-carbaldehyde Not isolated Intermediate for oxidation
3 Oxidation Compound 3 + Oxone, DMF, 5°C, 2 h Imidazo[1,2-a]pyrimidine-2-carboxylic acid 50% Washed and dried, crude used
4 Esterification & Hydrogenation Esterification followed by PtO₂ catalyzed hydrogenation at 30 psi Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate Not specified Reduction of aromatic ring
5 Hydrazinolysis Compound 6 + Hydrazine hydrate, ethanol, reflux 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (carbohydrazide) Not specified Key intermediate for hydrazone derivatives

This sequence is adapted from a 2015 study focusing on the synthesis of hydrazone derivatives with antimicrobial activity.

Reaction Scheme Summary

  • The initial cyclocondensation forms a fused bicyclic heterocycle with a reactive dichloromethyl substituent.
  • Hydrolysis converts the dichloromethyl group into an aldehyde functional group.
  • Oxidation with Oxone converts the aldehyde to a carboxylic acid.
  • Esterification and hydrogenation saturate the fused ring system, increasing compound stability and solubility.
  • Hydrazine hydrate treatment converts the ester to the hydrazide, 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, which is a versatile intermediate for further derivatization.

Alternative Synthetic Approaches

Other methods for synthesizing related imidazo[1,2-a]pyridine derivatives involve:

While these methods focus on structurally related compounds, the stepwise approach described in section 2 remains the most detailed and reproducible for preparing 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine specifically.

Research Findings and Characterization

  • The synthesized hydrazide intermediate (compound 7 in the referenced scheme) was confirmed by 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy .
  • The hydrazide serves as a precursor for hydrazone derivatives, which showed antibacterial activity against Gram-positive and Gram-negative bacteria , with zones of inhibition ranging from 22 to 33 mm in agar diffusion tests.
  • The purity and structure of related imidazo[1,2-a]pyridine derivatives have been validated by single-crystal X-ray crystallography and elemental analysis in other studies.

Summary Table of Key Preparation Data

Compound Starting Material Key Reagents Conditions Yield (%) Characterization Techniques
2-(Dichloromethyl)imidazo[1,2-a]pyrimidine 2-Aminopyrimidine 1,1,3-Trichloroacetone, NaHCO₃ Ethanol, reflux, 10 h Crude TLC
Imidazo[1,2-a]pyrimidine-2-carbaldehyde Compound 2 CaCO₃, water Reflux, 1 h Crude TLC
Imidazo[1,2-a]pyrimidine-2-carboxylic acid Compound 3 Oxone, DMF 5°C, 2 h 50% IR, MS
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate Compound 4 Esterification, PtO₂, H₂ (30 psi) Room temp to reflux Not specified NMR, MS
2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Compound 6 Hydrazine hydrate Ethanol, reflux Not specified 1H NMR, 13C NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities .

Scientific Research Applications

2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a novel compound belonging to the class of imidazo[1,2-a]pyridines. It features a hydrazinylmethyl group attached to the tetrahydroimidazo framework, characterized by a fused bicyclic structure containing both imidazole and pyridine rings. The unique structural attributes of this compound contribute to its potential biological activities and applications in medicinal chemistry.

Potential Applications
Due to its structural characteristics and biological activity, 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has potential applications in diverse fields:

  • Medicinal Chemistry The compound can be used in synthesizing drug candidates due to its potential biological activities. Imidazo[1,2-a]pyridine derivatives possess diverse biological activities, including antibacterial, antifungal, and anticancer properties.
  • Enzyme Inhibition Research indicates that compounds within this class have been shown to inhibit various enzymes and receptors involved in disease processes. For instance, tetrahydroimidazo[1,2-a]pyridines have demonstrated potential as heparanase inhibitors, which are relevant in cancer metastasis and other pathological conditions.

Chemical Reactivity
The chemical reactivity of 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be explored through various types of reactions, utilizing common reagents such as oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Interaction Studies
Interaction studies involving 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine focus on its binding affinity to various biological targets, often employing techniques such as:

Structural Features and Biological Profiles of Related Compounds

Compound NameStructural FeaturesUnique Attributes
Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridineContains hydroxymethyl group instead of hydrazinylKnown for diverse biological activities
5-Amino-7-(3-chlorophenyl)-8-nitro-imidazo[1,2-a]pyridineSubstituted at the 3-position with a chlorine atomExhibits potent antimicrobial activity
Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivativeCarboxylic acid functional group presentIdentified as a heparanase inhibitor

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at the 2-, 6-, and 8-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reported Activities Reference
Target Compound 2-(Hydrazinylmethyl), 5,6,7,8-tetrahydro Enhanced solubility; potential for hydrogen bonding and chelation. Inferred: Possible enzyme inhibition or metal-binding roles (similar to hydrazine derivatives).
6-Methyl-2-p-tolylimidazo[1,2-a]pyridine derivatives 2-Aryl, 6-methyl Lipophilic aromatic groups; used in zolpidem-related drugs. Drug impurities (e.g., hypnotic agents); structural stability under stress conditions.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioethers 8-Cl, 6-CF₃, 2-oxadiazole thioether Electron-withdrawing groups enhance electrophilicity; thioether improves bioavailability. Nematocidal (LC₅₀: 34.94–52.87 mg/L) and fungicidal (EC₅₀: 7.22 mg/L) activities.
Sulfosulfuron precursor 2-Sulfonamide Polar sulfonamide group; agrochemical applications. Herbicidal activity via acetolactate synthase inhibition.
1,4-Dihydrobenzoimidazo[1,2-a]pyrimidines Fused pyrimidine ring Fluorescent properties (emission: 480–550 nm); microwave-assisted synthesis. Potential: Fluorescent probes or optoelectronic materials.

Key Differentiators

  • The tetrahydroimidazo[1,2-a]pyridine core reduces planarity compared to fully aromatic analogs, possibly minimizing off-target interactions (e.g., DNA intercalation).

Biological Activity

The compound 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, notable for its unique bicyclic structure that integrates imidazole and pyridine rings. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H14_{14}N4_4
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 2002686-66-8

The structural characteristics of 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine contribute significantly to its biological activity. The hydrazinylmethyl group enhances its reactivity and selectivity towards specific biological targets.

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit diverse biological activities through various mechanisms:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against a range of bacterial strains by inhibiting bacterial cell wall synthesis and disrupting membrane integrity.
  • Antifungal Activity : Similar to their antibacterial counterparts, these compounds interfere with fungal cell membrane function and inhibit key enzymes involved in fungal metabolism.
  • Anticancer Properties : The compound has been identified as a potential heparanase inhibitor. Heparanase plays a critical role in cancer metastasis by degrading heparan sulfate proteoglycans in the extracellular matrix.

Case Studies and Research Findings

Several studies have investigated the biological activities of 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
    • An MTT assay revealed that at concentrations ranging from 10 to 60 µg/mL, the compound effectively reduced cell viability in a dose-dependent manner.
    • IC50_{50} values were calculated to assess potency against specific cancer cell lines.
  • Antioxidant Activity : The compound has shown promising antioxidant properties:
    • Hydroxyl radical scavenging assays indicated comparable activity to standard antioxidants like ascorbic acid.
    • The IC50_{50} values for scavenging hydroxyl radicals were reported at 98.79 µg/mL for the compound versus 93.28 µg/mL for ascorbic acid .
  • Molecular Docking Studies : Computational modeling has suggested strong binding affinities to several biological targets involved in cancer progression (e.g., CXCR4 and HER2), indicating potential as a chemotherapeutic agent .

Comparative Analysis of Similar Compounds

To contextualize the activity of 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine within its chemical family, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridineHydroxymethyl groupKnown for diverse biological activities
5-Amino-7-(3-chlorophenyl)-8-nitro-imidazo[1,2-a]pyridineChlorine substitutionExhibits potent antimicrobial activity
Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivativeCarboxylic acid groupIdentified as a heparanase inhibitor

The unique hydrazinylmethyl group in our target compound may enhance its selectivity towards specific targets compared to these analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(hydrazinylmethyl)tetrahydroimidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence product yield?

  • Methodological Answer : Common synthesis involves cyclocondensation of hydrazine derivatives with aldehydes or ketones under reflux conditions. For example, hydrazine hydrate and formaldehyde in ethanol yield intermediates, followed by cyclization using ammonium chloride . Optimization of molar ratios (e.g., 1:1.2 hydrazine:aldehyde) and reaction time (8–12 hours) improves yields to 60–75%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound, and what key peaks should researchers analyze?

  • Methodological Answer :

  • 1H/13C NMR : Look for imidazo-pyridine ring protons (δ 6.8–7.5 ppm) and hydrazinylmethyl protons (δ 3.2–3.8 ppm). Carbon signals for the tetrahydroimidazo ring appear at δ 25–35 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 181.23 for C9H15N3O) with <2 ppm error .
  • IR : N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹) validate hydrazine and imidazole groups .

Q. What in vitro biological screening assays are recommended for initial pharmacological evaluation?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kits (IC50 determination) and cytotoxicity screens (MTT assay on HEK-293 or HepG2 cells). For antimicrobial activity, use broth microdilution (MIC values against S. aureus or E. coli) . Dose-response curves (1–100 μM) and positive controls (e.g., ciprofloxacin) ensure reliability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize stereochemical control?

  • Methodological Answer : Use Ru/NHC (N-heterocyclic carbene) catalysts for asymmetric hydrogenation of imidazo[1,2-a]pyridines. Key parameters:

  • Substrate:catalyst ratio (100:1), H2 pressure (50–100 bar), and temperature (25–40°C).
  • Achieve enantiomeric ratios (e.r.) up to 98:2 with >90% yield. Chiral HPLC (Chiralpak IA column) confirms enantiopurity .

Q. How do structural modifications (e.g., substituents on the hydrazinyl group) influence bioactivity, and what computational tools predict binding modes?

  • Methodological Answer :

  • SAR Studies : Replace hydrazinylmethyl with methyl or trifluoromethyl groups to assess lipophilicity effects. Derivatives with electron-withdrawing groups (e.g., -CF3) show enhanced antimicrobial IC50 values (e.g., 14 nM vs. P. falciparum) .
  • Computational Modeling : Use GraphscoreDTA or DeepDTA for binding affinity prediction. Dock the compound into target proteins (e.g., O-GlcNAcase) with AutoDock Vina, validating with MD simulations (RMSD <2 Å) .

Q. How can contradictory data in biological assays (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability (human liver microsomes, t1/2 >60 min) and plasma protein binding (equilibrium dialysis, % unbound >5%).
  • Formulation Optimization : Use PEGylated nanoparticles to enhance bioavailability. In vivo studies in murine models (e.g., STIB900 for antiprotozoal activity) with dose escalation (10–50 mg/kg) .

Q. What strategies resolve regioselectivity challenges in derivatization reactions (e.g., bromination or alkylation)?

  • Methodological Answer :

  • Bromination : Use pyridinium tribromide in dioxane (105°C, 2 hours) for selective 3-position bromination (yield: 35–40%) .
  • Alkylation : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids. Optimize ligand (XPhos) and base (K2CO3) for >80% conversion .

Comparative & Mechanistic Questions

Q. How do the biological activities of this compound compare to structurally similar tetrahydroimidazo[1,2-a]pyridines (e.g., hydroxylamine or methyl derivatives)?

  • Methodological Answer :

  • Antimicrobial Activity : Hydrazinyl derivatives exhibit 10–100x lower MIC values than hydroxylamine analogs (e.g., 0.6 μg/mL vs. 5 μg/mL against C. albicans) due to enhanced membrane permeability .
  • Enzyme Inhibition : Methyl-substituted analogs show weaker binding (ΔTm <5°C) to DNA compared to hydrazinyl derivatives (ΔTm >10°C) in thermal shift assays .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

  • Methodological Answer :

  • LC-HRMS/MS : Identify metabolites in simulated gastric fluid (pH 2.0, 37°C). Major degradation products include oxidized imidazole rings (m/z +16) .
  • Stability Studies : Use accelerated stability chambers (40°C/75% RH, 30 days) with HPLC tracking. Degradation <5% indicates suitability for long-term storage .

Tables for Key Data

Table 1 : Comparative Bioactivity of Derivatives

DerivativeTarget (IC50)SAR InsightReference
HydrazinylmethylP. falciparum (14 nM)Enhanced H-bonding with PfDHFR
TrifluoromethylO-GlcNAcase (0.6 μM)Improved lipophilicity (LogP 2.1)
HydroxylamineS. aureus (5 μg/mL)Reduced membrane penetration

Table 2 : Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst (Ru/NHC)1 mol%e.r. 98:2, Yield 92%
Reaction Time12 hoursPurity >95% (HPLC)
Temperature40°CReduced byproducts (<3%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.